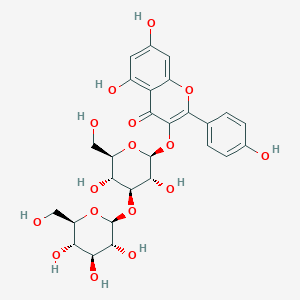

Kaempferol 3-b-laminaribioside

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)21(37)26(40-14)42-24-18(34)15(8-29)41-27(22(24)38)43-25-19(35)16-12(32)5-11(31)6-13(16)39-23(25)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,24,26-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21-,22-,24+,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOZVTRKRQJDAV-IKQCVBCTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Kaempferol 3 B Laminaribioside

Occurrence in Specific Plant Species and Genera

Detailed phytochemical investigations have led to the identification of Kaempferol (B1673270) 3-β-laminaribioside and related glycosides in several plants.

Asplenium altajense : A notable discovery was the isolation of kaempferol 3-O-laminaribioside-7-O-glucoside from the fronds of Asplenium altajense, a fern species found in the Altai Mountains. nih.govresearchgate.net This compound was identified alongside a novel acylated kaempferol glycoside, marking its first discovery in nature. nih.govresearchgate.net

Soybean (Glycine max) : The leaves of unripe soybeans, specifically the 'Jindai' variety (Edamame), have been found to contain a rich fraction of kaempferol glycosides. nih.gov While the primary compounds identified were more complex kaempferol glycosides, this suggests the potential for related structures like Kaempferol 3-β-laminaribioside to be present in soybean tissues. nih.gov

Syzygium cumini : Commonly known as Java plum, various parts of this plant are rich in flavonoids. researchgate.netnih.gov While specific mention of Kaempferol 3-β-laminaribioside is not prominent, the presence of malvidin-3-laminaribioside in the plant suggests the existence of the laminaribioside linkage, making the presence of kaempferol derivatives with this sugar moiety plausible. researchgate.net The flowers, in particular, are known to contain kaempferol and its glycosides. nih.gov

Table 1: Botanical Sources of Kaempferol 3-β-laminaribioside and Related Glycosides

| Plant Species | Genus | Specific Compound Identified | Plant Part |

|---|---|---|---|

| Asplenium altajense | Asplenium | Kaempferol 3-O-laminaribioside-7-O-glucoside | Fronds |

| Soybean (Glycine max 'Jindai') | Glycine | Kaempferol glycoside-rich fraction | Leaves |

| Java Plum (Syzygium cumini) | Syzygium | Malvidin-3-laminaribioside (indicates presence of laminaribioside linkage) | General |

Distribution Across Plant Tissues

The concentration and specific types of kaempferol glycosides can vary significantly between different parts of a plant.

Leaves : As seen in Asplenium altajense and soybean, leaves are a common site for the accumulation of kaempferol glycosides. nih.govnih.gov This is consistent with the general understanding that flavonoids play a role in protecting the plant from UV radiation and oxidative stress, which are particularly relevant in photosynthetic tissues.

Fruits and Seeds : While direct evidence for Kaempferol 3-β-laminaribioside in the fruits and seeds of the mentioned species is limited in the provided context, Syzygium cumini fruits are known to contain various other flavonoids. nih.gov Generally, flavonoids in fruits and seeds contribute to pigmentation, defense against pathogens, and can influence seed germination.

Advanced Extraction Techniques

The initial step in isolating Kaempferol 3-β-laminaribioside involves extracting it from the plant matrix. Modern techniques aim to improve efficiency and yield while minimizing degradation of the target compound.

Solvent-Based Extraction Optimization

The choice of solvent is critical for the effective extraction of flavonoid glycosides.

Ethanol and Methanol : Hydroalcoholic solutions, typically aqueous ethanol or methanol, are commonly used for the initial extraction of kaempferol and its glycosides from plant material. nih.govnih.gov The polarity of these solvents is well-suited for dissolving the moderately polar flavonoid glycosides. For instance, dried leaves of Sideroxylon foetidissimum were extracted with ethanol to isolate kaempferol-3-rutinoside. scielo.org.mx Similarly, a 60% ethanol solution was used to extract kaempferol glycosides from the leaves and twigs of Lindera neesiana. mdpi.com

Modernized Extraction Methods

To enhance the extraction process, various modern techniques are employed, often in combination with traditional solvent extraction.

Ultrasound-Assisted Extraction (UAE) : This method uses the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of secondary metabolites into the solvent. It is known to reduce extraction time and solvent consumption.

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. The localized heating can efficiently rupture plant cells, increasing the extraction yield.

Maceration : This is a conventional and straightforward technique involving soaking the plant material in a solvent for an extended period. While simple, it can be time-consuming and may result in lower yields compared to more advanced methods.

Chromatographic Separation and Purification Strategies

Following extraction, a multi-step chromatographic process is typically required to isolate and purify Kaempferol 3-β-laminaribioside from the complex crude extract.

Column Chromatography : This is a fundamental technique used for the separation of compounds based on their differential adsorption to a stationary phase.

Silica Gel : Silica gel column chromatography is widely used for the separation of flavonoids. nih.govmdpi.com Different solvent systems are employed to elute compounds based on their polarity.

Sephadex LH-20 : This gel filtration chromatography medium is particularly effective for separating flavonoids and other polyphenols. nih.govmdpi.comnih.gov It separates molecules based on their size and polarity. For example, it was used in the purification of kaempferol-3-rutinoside from Sideroxylon foetidissimum. scielo.org.mx

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can lead to irreversible adsorption of the sample. It has been successfully used for the separation and purification of kaempferol glycosides from various plant extracts, such as from Siraitia grosvenori leaves and Camellia oleifera meal. nih.govresearchgate.net

Table 2: Chromatographic Techniques for Kaempferol Glycoside Purification

| Technique | Stationary/Mobile Phase Details | Application Example |

|---|---|---|

| Silica Gel Column Chromatography | Silica gel stationary phase with various solvent gradients (e.g., chloroform/methanol). nih.gov | Isolation of kaempferol-3-O-β-D-galactoside from Calluna vulgaris. nih.gov |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 stationary phase with solvents like methanol. scielo.org.mx | Purification of kaempferol glycosides from Lindera neesiana. mdpi.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system (e.g., ethyl acetate–n-butanol–water). researchgate.net | Purification of kaempferol-3,7-O-α-L-dirhamnopyranoside from Siraitia grosvenori. researchgate.net |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to construct a detailed article on the natural occurrence and isolation methodologies for the chemical compound Kaempferol 3-b-laminaribioside .

Extensive searches for this particular kaempferol glycoside did not yield specific information regarding the plant species in which it naturally occurs. Furthermore, detailed experimental protocols outlining its isolation and purification using High-Performance Liquid Chromatography (HPLC) or various column chromatography techniques (such as MCI gel, Silica Gel, or Sephadex LH-20) could not be located.

The available research literature extensively covers other kaempferol glycosides (e.g., kaempferol 3-O-rutinoside, kaempferol 3-O-glucoside, kaempferol 3-O-galactoside) and provides general methodologies for the isolation of flavonoids. However, these findings are not specific to this compound.

Due to the lack of specific scientific findings for this compound, providing an article that meets the required standards of scientific accuracy and detail is not possible at this time. To adhere to the strict instructions of focusing solely on the specified compound, no content can be generated for the requested outline.

Mechanistic Elucidation of Kaempferol 3 B Laminaribioside S Biological Activities in Preclinical Research

Modulation of Cellular Oxidative Stress Responses by Kaempferol (B1673270) 3-b-laminaribioside

Kaempferol and its derivatives are recognized for their significant antioxidant properties, which are attributed to their molecular structure. nih.gov These compounds combat oxidative stress through a multi-faceted approach that includes direct neutralization of free radicals, enhancement of the body's endogenous antioxidant defense systems, and regulation of key signaling pathways that protect cells from oxidative damage. nih.govmdpi.com

Direct Free Radical Scavenging Capabilities

The flavonoid structure of kaempferol and its glycosides allows them to donate electrons, thereby neutralizing highly reactive free radicals. This direct scavenging activity has been demonstrated in various preclinical models. For instance, the kaempferol glycoside, kaempferol-3-O-alpha-L-rhamnoside, showed potent scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals. nih.gov Similarly, kaempferol itself has exhibited strong DPPH radical scavenging activity, with one study reporting an IC50 value of 4.349 mg·mL-1. researchgate.net This direct antioxidant action is a primary mechanism by which these compounds protect cells from oxidative damage.

Table 1: Free Radical Scavenging Activity of Kaempferol and its Glycosides

| Compound | Assay | IC50 Value | Source |

|---|---|---|---|

| Kaempferol | DPPH | 21.87 µM | researchgate.net |

| Kaempferol-3-O-alpha-L-rhamnoside | DPPH | 14.6 µg/ml | nih.gov |

Activation of Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Beyond direct scavenging, kaempferol and its glycosides enhance the body's intrinsic antioxidant defenses by boosting the activity of key enzymes. In preclinical studies, kaempferol treatment has been shown to significantly increase the levels and activities of superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px). plos.orgnih.govmdpi.com These enzymes are critical for neutralizing different types of reactive oxygen species. For instance, in a study on hypoxia/reoxygenation-induced cardiomyocyte injury, kaempferol markedly enhanced the activities of both SOD and GSH-Px. plos.org Similarly, in models of lung injury, kaempferol pre-treatment increased SOD, GSH, and GSH-Px levels, effectively reducing oxidative stress. nih.gov This enzymatic activation provides a sustained defense against cellular oxidative damage.

Nrf2/ARE Pathway Activation and Gene Expression Regulation

A pivotal mechanism underlying the antioxidant effects of kaempferol and its glycosides is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Under conditions of oxidative stress, kaempferol promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes like heme oxygenase-1 (HO-1). nih.govnih.govnih.gov Studies on kaempferol-3-O-β-d-glucuronate (K3G) have demonstrated its ability to upregulate the Nrf2/HO-1 signaling cascade. nih.govresearchgate.net This activation leads to an enhanced cellular antioxidant capacity. The importance of this pathway is highlighted by findings that the antioxidant effects of kaempferol are reversed when Nrf2 is inhibited. nih.govplos.org

Anti-inflammatory Signaling Pathway Regulation by Kaempferol 3-b-laminaribioside

Kaempferol and its derivatives are potent modulators of inflammatory processes. nbinno.com They exert their anti-inflammatory effects by intervening in key signaling cascades, thereby reducing the production of molecules that drive inflammation. nbinno.comnih.gov

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, TNF-α, IL-6, IL-1β)

A primary mechanism of the anti-inflammatory action of kaempferol glycosides is the suppression of pro-inflammatory mediators. In numerous preclinical studies using macrophage cell lines (like RAW 264.7) stimulated with LPS, kaempferol and its glycosides have demonstrated a consistent ability to inhibit the production of nitric oxide (NO). nih.govnih.govanu.edu.au This is often achieved by downregulating the expression of the inducible nitric oxide synthase (iNOS) enzyme. nih.govdrugbank.com

Furthermore, these compounds significantly reduce the secretion of key pro-inflammatory cytokines. Studies on kaempferol-3-O-β-d-glucuronide (K3G) and kaempferol-3-O-β-rutinoside have shown potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). nih.govnih.govnih.govnih.gov For instance, K3G significantly inhibited LPS-induced release of NO, TNF-α, and IL-6 in microglial cells. nih.gov Similarly, kaempferol treatment has been found to decrease levels of TNF-α, IL-6, and IL-1β in various inflammation models. mdpi.comnih.govresearchgate.netnih.gov This broad inhibition of inflammatory mediators is often linked to the suppression of master regulatory pathways like Nuclear Factor-kappa B (NF-κB). nbinno.comnih.gov

Table 2: Inhibitory Effects of Kaempferol and its Glycosides on Pro-inflammatory Mediators

| Compound | Cell/Animal Model | Mediator Inhibited | Source |

|---|---|---|---|

| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW264.7 cells | Nitric Oxide, TNF-α, IL-6 | nih.gov |

| Kaempferol-3-O-β-d-glucuronide | LPS-stimulated RAW 264.7 cells | Nitric Oxide, IL-1β | nih.gov |

| Kaempferol | LPS-induced gallbladder cells | IL-1β, IL-6, TNF-α | nih.gov |

| Kaempferol-3-O-β-d-glucuronate | LPS-stimulated BV2 microglial cells | Nitric Oxide, IL-6, TNF-α | nih.gov |

Based on a thorough review of the available preclinical research, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specific mechanistic outline provided.

The current scientific literature lacks specific studies investigating the effects of this compound on the following pathways:

Suppression of Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS)

NF-κB Pathway Modulation

MAPK/AP-1 Pathway Involvement

Induction of Apoptosis (Intrinsic and Extrinsic)

Cell Cycle Arrest Mechanisms

Inhibition of Cell Proliferation and Angiogenesis

While extensive research exists for the aglycone Kaempferol and for other glycoside forms such as Kaempferol-3-O-β-rutinoside and Kaempferol-3-O-β-d-glucuronate , these findings cannot be attributed to this compound. The specific sugar moiety attached to a flavonoid can significantly alter its bioavailability, metabolism, and biological activity. Extrapolating data from other related compounds would be scientifically inaccurate and would not adhere to the strict constraints of the request.

Therefore, the requested article cannot be generated at this time due to the absence of specific research data for this compound in the specified areas of mechanistic elucidation.

Cardioprotective Mechanisms in Cardiovascular Research ModelsSpecific cardioprotective mechanisms of this compound have not been a subject of published research, although the broader class of flavonoids, including kaempferol itself, is known for potential cardiovascular benefits.

Following a comprehensive search for preclinical research focused specifically on the compound This compound , it has been determined that there is a significant lack of available scientific literature detailing its biological activities within the specific mechanistic contexts requested.

The current body of research accessible through the conducted searches predominantly investigates the aglycone form, Kaempferol , or other glycoside derivatives, but does not provide specific data for this compound in relation to:

Endothelial Function Modulation

Anti-atherosclerotic Properties in Experimental Hyperlipidemia

Specific Immunomodulatory Properties, including the regulation of immune cell activation, cytokine production, or its effects on adaptive and innate immunity

Antidiabetic Mechanisms such as glucose uptake or insulin (B600854) signaling

Without dedicated preclinical studies on this compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict, exclusive focus on this specific compound as mandated by the instructions. Extrapolating findings from Kaempferol or its other derivatives to this compound would be scientifically unfounded and would violate the core requirement of focusing solely on the specified subject.

Therefore, the requested article cannot be generated at this time due to the absence of specific research data for this compound in the specified areas of investigation.

Other Biological Activities under Preclinical Investigation

Antiviral and Antimicrobial Mechanisms (e.g., Enzyme Inhibition, Replication Interference)

Extensive investigation into the specific antiviral and antimicrobial mechanisms of Kaempferol 3-β-laminaribioside in preclinical research has revealed a notable scarcity of direct evidence. The majority of available scientific literature focuses on the broader activities of its aglycone form, kaempferol, and other glycoside derivatives. Consequently, a detailed elucidation of the precise mechanisms of action for Kaempferol 3-β-laminaribioside, including specific enzyme inhibition and replication interference, remains an area requiring further dedicated research.

While direct studies on Kaempferol 3-β-laminaribioside are limited, the broader family of kaempferol glycosides has been shown to exhibit a range of antiviral and antimicrobial activities. These studies provide a foundational understanding of potential mechanisms that may be shared by or similar to those of Kaempferol 3-β-laminaribioside.

General antiviral mechanisms observed for kaempferol and its derivatives include the inhibition of viral polymerases and interference with the attachment and entry of viruses into host cells. For instance, certain kaempferol glycosides have demonstrated the ability to block the 3a channel protein of coronaviruses, which is crucial for virus release. This suggests that glycosylation patterns can significantly influence the antiviral potency and specific targets of these flavonoids.

In the context of antimicrobial action, the mechanisms for kaempferol and its related compounds often involve the disruption of the bacterial cell membrane. While specific enzymatic targets within bacteria for Kaempferol 3-β-laminaribioside have not been identified, studies on the kaempferol aglycone have shown inhibition of bacterial enzymes such as sortase A in Staphylococcus aureus, which is involved in anchoring surface proteins essential for biofilm formation.

It is important to underscore that these findings are based on studies of related compounds, and direct extrapolation of these mechanisms to Kaempferol 3-β-laminaribioside should be approached with caution. The unique disaccharide moiety, laminaribiose (B1201645), attached at the 3-position of the kaempferol backbone, likely imparts distinct physicochemical properties that could influence its biological targets and efficacy.

Due to the absence of specific preclinical data for Kaempferol 3-β-laminaribioside, a data table detailing its specific enzyme inhibition or replication interference cannot be provided at this time. Future preclinical studies are essential to isolate and characterize the specific antiviral and antimicrobial mechanisms of Kaempferol 3-β-laminaribioside to fully understand its therapeutic potential.

Structure Activity Relationship Sar Studies of Kaempferol 3 B Laminaribioside

Influence of Glycosylation Pattern on Biological Activity

Glycosylation, the attachment of sugar moieties to the flavonoid backbone, is a key determinant of a compound's physicochemical properties and biological functions. The presence, type, and position of the sugar can significantly alter solubility, bioavailability, and interaction with cellular targets. nih.govnih.gov

The biological profile of Kaempferol (B1673270) 3-β-laminaribioside is best understood by comparing it to its parent aglycone (kaempferol) and other glycosylated forms of kaempferol.

Generally, the aglycone form of a flavonoid exhibits different, and often more potent, biological activity in vitro compared to its glycosides. nih.govscispace.com For instance, kaempferol aglycone has demonstrated higher antiproliferative effects on various cancer cell lines, including human hepatoma (HepG2), mouse colon cancer (CT26), and mouse melanoma (B16F1), when compared to several of its glycosides. nih.gov Similarly, in studies on inflammation, kaempferol showed stronger inhibition of activated T-cell proliferation than its glycosides. nih.gov

The antioxidant capacity is also heavily influenced by glycosylation. The free hydroxyl groups on the flavonoid rings, particularly the 3-OH group, are crucial for scavenging free radicals. nih.gov When a sugar moiety, such as laminaribiose (B1201645), is attached at the 3-position, it blocks this key functional group, which can lead to a reduction in antioxidant efficiency compared to the aglycone. nih.gov Studies on other flavonol glycosides have shown that antioxidant properties tend to decrease as the number of sugar units increases. nih.gov

However, glycosylation is not always detrimental to bioactivity. While it may reduce certain effects like antioxidant and anti-inflammatory actions, it can enhance others, such as anti-rotavirus, anti-obesity, and anti-allergic activities. nih.gov Furthermore, the addition of sugar moieties typically increases the water solubility of the flavonoid, which can improve its bioavailability and pharmaceutical properties. nih.govnih.gov

| Compound | Biological Activity | Observation | Reference |

| Kaempferol (Aglycone) | Antiproliferative (HepG2 cells) | Highest effect | nih.gov |

| Kaempferol-7-O-glucoside | Antiproliferative (HepG2 cells) | Lower effect than aglycone | nih.gov |

| Kaempferol (Aglycone) | Antioxidant | Generally more potent | nih.govscispace.com |

| Kaempferol Glycosides | Antioxidant | Activity often reduced due to masking of hydroxyl groups | nih.gov |

| Kaempferol (Aglycone) | Anti-inflammatory (T-cell proliferation) | Strongest inhibition | nih.gov |

| Kaempferol Glycosides | Solubility | Increased water solubility | nih.govnih.gov |

The specific nature of the sugar itself plays a critical role. Laminaribiose is a disaccharide consisting of two glucose units linked by a β-1,3-glycosidic bond. Its attachment at the 3-position of kaempferol has several implications for biological interactions.

Ligand-Target Interactions: The size and stereochemistry of the laminaribiose moiety can influence how the molecule binds to target enzymes or receptors. The bulky sugar group can either create steric hindrance, preventing the aglycone part from fitting into a binding pocket, or it can form additional hydrogen bonds with the target protein, potentially increasing binding affinity and specificity. For example, in antiviral studies of other kaempferol glycosides, the type of sugar (e.g., arabinose, rhamnose) was shown to be a key factor in the inhibition of the coronavirus 3a channel protein, with specific glycosides showing high potency. nih.gov The laminaribiose moiety would similarly confer unique binding properties to the kaempferol backbone.

Cellular Uptake: Glycosylation significantly affects how a compound is absorbed and transported across cell membranes. The increased polarity imparted by the laminaribiose moiety generally hinders passive diffusion across the lipophilic cell membrane. nih.gov Therefore, the uptake of Kaempferol 3-β-laminaribioside may rely on specific glucose transporters or require prior hydrolysis by β-glucosidases in the gut or at the cell surface to release the more readily absorbable kaempferol aglycone. nih.govacs.org The bioavailability of flavonoids is thus a complex process influenced by the type of attached sugar and the activity of local enzymes. nih.gov

Future Directions and Emerging Research Avenues for Kaempferol 3 B Laminaribioside

Refinement of Preclinical Models for Deeper Mechanistic Insights

To gain a more profound understanding of the mechanisms of action of Kaempferol (B1673270) 3-b-laminaribioside, it is essential to move beyond simple cell culture models. The refinement and use of more sophisticated preclinical models are crucial. For instance, to study gut microbiome interactions, humanized microbiota mouse models could be employed. For investigating its role in complex diseases, organoid and "disease-on-a-chip" models that better replicate human physiology could provide significant insights. Genetically engineered mouse models will also be invaluable for dissecting its effects on specific signaling pathways in vivo.

Advanced Delivery Systems for Experimental Studies (e.g., Nanoparticle Encapsulation for in vitro/in vivo models)

Like many flavonoids, Kaempferol 3-b-laminaribioside may face challenges of poor solubility and low bioavailability, limiting its efficacy in experimental models. Advanced delivery systems can overcome these limitations. Nanoparticle encapsulation, for example, can enhance solubility, protect the compound from degradation, and facilitate targeted delivery to specific tissues or cells. nih.gov

Future experimental studies could utilize various nano-formulations such as:

Liposomes: For encapsulating and delivering the compound to specific cell types.

Polymeric Nanoparticles: To provide controlled and sustained release.

pH-sensitive Nanocarriers: To ensure release in specific environments, such as the colon, for targeted interaction with the gut microbiota. nih.gov

These advanced delivery systems would be instrumental in achieving relevant concentrations in in vitro and in vivo models, allowing for a more accurate assessment of the biological activities of this compound.

Computational and In Silico Approaches for Structure-Function Prediction

Computational and in silico methods offer powerful tools for accelerating research by predicting the biological activities and molecular targets of compounds. nih.gov These approaches can be applied to this compound to guide and focus laboratory research.

Future in silico studies could include:

Molecular Docking: To predict the binding affinity of this compound to a wide range of protein targets, including epigenetic enzymes, receptors, and proteins involved in senescence pathways.

Molecular Dynamics Simulations: To simulate the interaction between the compound and its predicted targets over time, providing insights into the stability and dynamics of the binding.

Quantitative Structure-Activity Relationship (QSAR) modeling: To predict its biological activities based on its chemical structure.

Pharmacokinetic (ADMET) Prediction: To computationally estimate its absorption, distribution, metabolism, excretion, and toxicity profiles.

These computational approaches can help prioritize experimental validations and provide a theoretical framework for understanding the structure-function relationship of this compound. arxiv.org

Bridging Gaps in Fundamental Understanding of this compound Biological Function

A comprehensive understanding of the biological functions of this compound remains an emerging area of scientific inquiry. While research into its parent aglycone, kaempferol, is extensive, studies focusing specifically on the 3-b-laminaribioside glycoside are less common. This gap in knowledge presents a significant opportunity for future research to elucidate the unique therapeutic potential of this specific natural compound. The existing body of literature on kaempferol and its other glycosides provides a foundational framework from which to hypothesize and explore the distinct biological activities that the laminaribioside moiety may confer.

A significant portion of the research has focused on the diverse biological activities of kaempferol, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The core structure of kaempferol, with its characteristic phenyl rings and hydroxyl groups, makes it an effective radical scavenger. nih.gov However, the biological activity and bioavailability of flavonoids like kaempferol are significantly influenced by the type and position of sugar molecules attached to them.

Future research should, therefore, be directed at several key areas to bridge the current gaps in our understanding of this compound's biological function. A primary focus should be on delineating the specific mechanisms of action of this compound. While the general anti-inflammatory and antioxidant effects of kaempferol are well-documented, the precise molecular targets of this compound are yet to be identified. Investigating its interaction with key signaling pathways, such as NF-κB, MAPKs, and Nrf2/HO-1, which are known to be modulated by other kaempferol glycosides, would be a crucial first step. nih.govnih.govnih.gov For instance, studies on Kaempferol-3-O-β-d-glucuronate have demonstrated its ability to inhibit the production of pro-inflammatory mediators by downregulating MAPKs and upregulating the Nrf2/HO-1 signaling cascade. nih.govnih.gov

Furthermore, the metabolic fate of this compound in the human body is a critical area that requires investigation. The absorption, distribution, metabolism, and excretion (ADME) profile of a flavonoid glycoside is heavily dependent on the nature of its sugar moiety. nih.gov Research is needed to understand how the laminaribioside sugar is cleaved, or if the entire molecule is absorbed, and how it is metabolized by gut microbiota and subsequently in the liver. nih.gov Understanding these metabolic pathways is essential for determining its bioavailability and potential systemic effects.

Another important avenue for future research is the exploration of novel therapeutic applications specific to this compound. The laminaribioside moiety itself may confer unique properties, potentially targeting different cellular receptors or enzymes compared to other kaempferol glycosides. For example, research on Kaempferol-3-O-rhamnoside has indicated its potential in inhibiting the proliferation of breast cancer cells and the absorption of glucose in the intestines. researchgate.net Similarly, a mixture of Kaempferol-3-O-sambubioside and Kaempferol-3-O-sophoroside has been shown to prevent ethanol-induced gastric inflammation and oxidative stress. mdpi.com These findings suggest that the specific sugar attached to kaempferol can significantly alter its therapeutic profile. Therefore, studies should be designed to screen this compound for a wide range of biological activities, including but not limited to its effects on metabolic disorders, neurodegenerative diseases, and specific types of cancer.

To systematically address these knowledge gaps, a multi-pronged research approach is necessary. This should include in vitro studies using various cell lines to elucidate molecular mechanisms, followed by in vivo studies in animal models to investigate its physiological effects and pharmacokinetic profile. Advanced analytical techniques will be crucial for identifying metabolites and understanding its metabolic pathways.

The table below summarizes the known biological activities of the parent compound, kaempferol, and some of its other glycosides, which can serve as a guide for future investigations into this compound.

Table 1: Investigated Biological Activities of Kaempferol and its Glycosides

| Compound | Biological Activity | Research Focus |

|---|---|---|

| Kaempferol | Antioxidant, Anti-inflammatory, Anticancer, Antimicrobial | General mechanisms of action across various disease models. nih.govnih.gov |

| Kaempferol-3-O-β-d-glucuronate (K3G) | Antioxidant, Antineuroinflammatory | Inhibition of pro-inflammatory mediators via Nrf2/HO-1 and MAPK/NF-κB pathways. nih.govnih.gov |

| Kaempferol-3-O-rhamnoside | Anticancer, Antidiabetic | Inhibition of breast cancer cell proliferation and intestinal glucose absorption. researchgate.net |

| Kaempferol-3-O-β-rutinoside | Anti-inflammatory | Suppression of inflammatory responses via NF-κB and MAPK pathways. nih.gov |

| Tiliroside (Kaempferol-3-O-β-D-(6”-E-p-coumaryl) glucopyranoside) | Antioxidant, Anti-inflammatory, Anticarcinogenic | Cellular protection against free radicals. scielo.br |

| Astragalin (Kaempferol-3-O-D-glucoside) | Antidiabetic, Antifibrotic, Neuroprotective | Reduction of hyperglycemia-induced effects and protection against neurodegeneration. ijsit.com |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-coumaroyl-CoA |

| Astragalin |

| Dihydrokaempferol |

| Kaempferol |

| This compound |

| Kaempferol-3-O-β-D-(6”-E-p-coumaryl) glucopyranoside |

| Kaempferol-3-O-β-d-glucuronate |

| Kaempferol-3-O-β-rutinoside |

| Kaempferol-3-O-D-glucoside |

| Kaempferol-3-O-rhamnoside |

| Kaempferol-3-O-sambubioside |

| Kaempferol-3-O-sophoroside |

| Malonyl-CoA |

| Naringenin |

| Naringenin chalcone |

| Phenylalanine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.